甲硫氨酸二甲酯

概述

描述

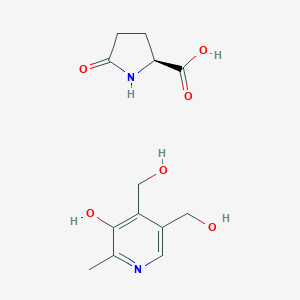

甲硫氨酸多胺,也称为吡哆醇-吡咯烷酮羧酸酯,主要用于治疗慢性及急性酒精中毒。它是由吡哆醇(维生素 B6)和吡咯烷酮羧酸盐形成的离子对盐。 甲硫氨酸多胺能加速血液中酒精的清除,并已显示出治疗肝病的潜力 .

科学研究应用

Metadoxine in Acute Alcohol Intoxication

Mechanism of Action:

Metadoxine accelerates the metabolism of ethanol and acetaldehyde, promoting their clearance from the body. It enhances the activity of enzymes involved in alcohol metabolism, such as acetaldehyde dehydrogenase, while inhibiting the formation of fatty liver in ethanol-treated models .

Clinical Findings:

- Ethanol Clearance: Clinical studies have shown that metadoxine significantly reduces the half-life of ethanol in both healthy volunteers and acutely intoxicated patients .

- Symptom Relief: Patients treated with metadoxine exhibited improvements in psychomotor agitation, depression, and overall clinical symptoms associated with alcohol intoxication .

- Liver Function Improvement: Metadoxine has been reported to restore laboratory variables related to liver function and reduce indices of liver cell necrosis .

Metadoxine in Liver Diseases

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH):

Recent studies suggest that metadoxine may be beneficial in managing NAFLD and NASH. In a randomized controlled trial involving patients with biopsy-confirmed NASH, those receiving metadoxine showed significant improvements in hepatic steatosis and necro-inflammation compared to placebo .

Mechanism:

Metadoxine appears to modulate several biochemical pathways:

- It inhibits the synthesis of fibronectin and procollagen in the liver.

- It prevents collagen accumulation and reduces tumor necrosis factor-alpha (TNF-α) secretion induced by acetaldehyde .

Cognitive Impairment and Attention Deficit Hyperactivity Disorder (ADHD)

Cognitive Enhancement:

Metadoxine has been explored for its potential to improve cognitive functions. An extended-release formulation has shown promise in enhancing various measures of cognition and quality of life among adults with ADHD .

Case Studies:

- In animal models, particularly the Fmr1 knockout mouse model (a model for Fragile X Syndrome), metadoxine treatment improved learning, memory, and social interactions while restoring normal neuronal morphology .

Combination Therapy with Other Medications

Metadoxine has been evaluated for its potential synergistic effects when combined with other pharmacological agents. For instance, it may enhance the efficacy of immunomodulators in patients with coexisting conditions such as bipolar disorder or alcohol misuse .

Summary Table of Metadoxine Applications

作用机制

甲硫氨酸多胺能增强血液和组织中酒精的消除,从而加速酒精中毒的恢复。它的作用是通过增加醛脱氢酶的活性,防止酒精脱氢酶活性的下降,并保护肝脏免受氧化应激。 甲硫氨酸多胺还能抑制γ-氨基丁酸转氨酶的活性,增加抑制性γ-氨基丁酸能突触传递 .

生化分析

Biochemical Properties

Metadoxine is an ion pair salt of pyridoxine and pyrrolidone carboxylate (PCA) . Pyridoxine (vitamin B6) is a precursor of coenzymes including pyridoxal 5’-phosphate (PLP), which accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . Pyridoxal phosphate dependent enzymes also play a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .

Cellular Effects

Metadoxine has been reported to reduce the half-life of ethanol in healthy volunteers and in acutely intoxicated patients . It accelerates the metabolism of alcohol and acetaldehyde into less toxic higher ketones and improves their urinary clearance . It also restores laboratory variables such as alcohol, ammonia, γ-GT, and alanine aminotransferase .

Molecular Mechanism

Metadoxine may block the differentiation step of preadipocytes by inhibiting CREB phosphorylation and binding to the cAMP response element, thereby repressing CCAAT/enhancer-binding protein b during hormone-induced adipogenesis .

Temporal Effects in Laboratory Settings

In a study, Metadoxine was given in an immediate release form in doses from 300 mg twice a day to 500 mg three times a day of up to 3 months. It has been shown to improve biochemical indices of liver function as well as reduce ultrasonic evidence of fatty liver disease .

Dosage Effects in Animal Models

In a study on mice, Metadoxine decreased body weight and liver weight compared to the high fat diet group . Liver sections showed that high fat diet mice developed marked macro- and microvesicular steatosis, as well as multifocal necrosis compared to the controls. Metadoxine treatment abolished steatosis .

Metabolic Pathways

Metadoxine accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . It also plays a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .

准备方法

合成路线和反应条件

甲硫氨酸多胺可以通过一步法合成,以维生素 B6 为起始原料,在碱性解离后直接与 L-焦谷氨酸反应。 此方法生产的甲硫氨酸多胺具有稳定的晶体形态、良好的流动性和高纯度,无需重结晶或纯化 .

工业生产方法

甲硫氨酸多胺的工业生产涉及使用维生素 B6 和 L-焦谷氨酸。反应在合适的溶剂中进行,在受控的温度条件下,以确保高产率和纯度。 该工艺旨在高效且经济,最大限度地减少溶剂的使用并降低生产成本 .

化学反应分析

反应类型

甲硫氨酸多胺会发生各种化学反应,包括:

氧化: 甲硫氨酸多胺在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应也可以发生,尽管不太常见。

取代: 甲硫氨酸多胺可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控的温度和 pH 条件下进行,以确保形成所需的产物 .

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,甲硫氨酸多胺的氧化可以导致形成各种氧化的衍生物,而取代反应可以产生一系列取代产物 .

相似化合物的比较

甲硫氨酸多胺与其他用于治疗酒精中毒的化合物相比,具有独特的双重作用,即加速酒精清除和保护肝脏。类似的化合物包括:

双硫仑: 用于治疗酒精依赖,通过抑制醛脱氢酶,在饮酒时会产生令人不快的影响。

纳曲酮: 一种阿片类拮抗剂,用于减少酒精渴求。

阿坎酸: 用于稳定因戒酒而失衡的大脑中的化学平衡.

生物活性

Metadoxine, a compound formed from the combination of pyrrolidon carboxylate and pyridoxine (vitamin B6), has garnered attention for its pharmacological activities, particularly in the context of alcohol dependence and liver diseases. This article delves into its biological activity, supported by clinical studies, case reports, and detailed research findings.

Metadoxine exhibits multiple mechanisms that contribute to its efficacy in treating alcohol-related disorders:

- Ethanol Clearance : Animal studies indicate that metadoxine enhances the plasma and urinary excretion of ethanol, thereby reducing blood alcohol levels .

- Liver Protection : It inhibits the production of fatty acid esters in the liver during chronic alcohol intake, reduces oxidative stress, and prevents glutathione depletion in hepatic tissues .

- Neurotransmitter Modulation : Metadoxine increases levels of GABA and acetylcholine in the brain, which may contribute to its anti-craving effects and support abstinence from alcohol .

Treatment of Alcohol Dependence

Several studies have demonstrated the effectiveness of metadoxine in managing alcohol dependence:

-

Follow-Up Study on Abstinence :

- A study conducted at the University of Pisa involved 160 alcoholics, with 58 receiving metadoxine. The results showed a significant improvement in complete abstinence rates (44.8% vs. 21.6%) after three months .

- Table 1: Treatment Outcomes

| Group | No. Patients | Drop-outs | Complete Abstinence (%) |

|-------|--------------|-----------|-------------------------|

| MET | 58 | 10 | 44.8 |

| NULL | 102 | 59 | 21.6 |

-

Impact on Alcoholic Hepatitis :

- In a randomized trial involving 135 patients with severe alcoholic hepatitis, those treated with metadoxine showed improved survival rates at both three and six months compared to control groups .

- Table 2: Survival Rates

| Treatment Group | 3-Month Survival (%) | 6-Month Survival (%) |

|---------------------|----------------------|----------------------|

| PDN + MTD | 68.6 | 48.6 |

| PDN | 20 | 20 |

| PTX + MTD | 59.4 | 50 |

| PTX | 33.3 | 18.2 |

- Longitudinal Study on Alcohol Consumption :

Case Studies

属性

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKKQQUKJJGFMN-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996053 | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-44-0 | |

| Record name | Metadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism of action is not fully elucidated, research suggests that metadoxine interacts with multiple pathways, influencing both liver and brain function. Some proposed mechanisms include:

- Modulation of GABAergic Activity: Metadoxine has been shown to influence GABAergic neurotransmission, potentially contributing to its effects on alcohol withdrawal symptoms. []

- Antioxidant Activity: Metadoxine exhibits antioxidant properties, scavenging free radicals and protecting against oxidative stress, which is particularly relevant in alcohol-induced liver damage. [, ]

- Influence on Ethanol Metabolism: Some studies suggest that metadoxine may indirectly accelerate the elimination of ethanol from the body, although the exact mechanism remains unclear. [, , ]

ANone: The downstream effects of metadoxine's actions include:

- Improved Liver Function: Metadoxine has been shown to improve liver function tests in patients with alcoholic liver disease, potentially due to its antioxidant and anti-inflammatory properties. [, , , , ]

- Reduced Alcohol Withdrawal Symptoms: Metadoxine may help manage alcohol withdrawal symptoms, possibly through its influence on GABAergic neurotransmission. []

- Potential Cognitive Benefits: Preliminary research suggests that metadoxine may have cognitive-enhancing effects, particularly in individuals with attention-deficit/hyperactivity disorder (ADHD). [, ]

ANone: The molecular formula of metadoxine is C14H18N2O6, and its molecular weight is 310.3 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, HPLC and UV spectrophotometry are frequently used for metadoxine analysis. UV spectrophotometry at a wavelength of 324 nm is one method for quantifying metadoxine. []

ANone: The provided research papers primarily focus on the pharmacological aspects of metadoxine. Information regarding its material compatibility and stability under various conditions would require further investigation.

ANone: Metadoxine is not typically characterized as a catalyst. Its actions are primarily attributed to its pharmacological properties rather than catalytic activity.

ANone: While the provided research papers do not explicitly address SHE regulations, metadoxine, as a pharmaceutical compound, would be subject to regulatory guidelines for manufacturing, handling, and disposal. Specific information would need to be obtained from relevant regulatory agencies.

ANone: Specific PK/PD studies relating metadoxine concentrations to its pharmacological effects are limited in the provided research. Establishing clear PK/PD relationships is crucial for optimizing dosing regimens and understanding its therapeutic window.

ANone: Numerous in vitro and in vivo studies have been conducted on metadoxine, primarily focusing on its effects on alcoholic liver disease and alcohol intoxication:

- In Vitro Studies: Metadoxine has shown protective effects against ethanol and acetaldehyde-induced damage in hepatocyte and hepatic stellate cell cultures. []

- Animal Models: Studies in rodents have demonstrated metadoxine's ability to reduce liver injury, improve biochemical markers of liver function, and accelerate ethanol elimination in models of alcoholic liver disease. [, , , , , ] It has also shown promising results in a mouse model of Fragile X syndrome, improving behavioral outcomes and normalizing biochemical markers. []

- Clinical Trials: Clinical trials have demonstrated metadoxine's efficacy in treating acute alcohol intoxication and improving liver function in patients with chronic alcoholism. [, , , , , , ] It has also shown potential in treating ADHD, particularly the predominantly inattentive subtype. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。